1-(6-Amino-1H-benzo[d]imidazol-4-yl)ethanol
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Overview
Description
1-(6-Amino-1H-benzo[d]imidazol-4-yl)ethanol is a compound belonging to the benzimidazole family, which is known for its diverse biological and chemical properties. Benzimidazoles are heterocyclic aromatic organic compounds that play a crucial role in various fields, including medicinal chemistry, due to their broad spectrum of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Amino-1H-benzo[d]imidazol-4-yl)ethanol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of o-phenylenediamine with an aldehyde or ketone, followed by reduction and functional group modifications to introduce the ethanol moiety .
Industrial Production Methods: Industrial production of benzimidazole derivatives often involves large-scale reactions using optimized conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 1-(6-Amino-1H-benzo[d]imidazol-4-yl)ethanol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of different functional groups at specific positions on the benzimidazole ring
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Utilizing halogenating agents, nucleophiles, or electrophiles under controlled conditions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
1-(6-Amino-1H-benzo[d]imidazol-4-yl)ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activities.
Industry: Utilized in the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of 1-(6-Amino-1H-benzo[d]imidazol-4-yl)ethanol involves its interaction with specific molecular targets and pathways. It may inhibit enzymes, bind to receptors, or interfere with cellular processes, leading to its observed biological effects. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
1H-Benzimidazole: The parent compound with a similar core structure.
2-(2-Aminoethyl)-1H-benzimidazole: Another derivative with an aminoethyl group.
4-(1H-Benzimidazol-2-yl)aniline: A derivative with an aniline group
Uniqueness: 1-(6-Amino-1H-benzo[d]imidazol-4-yl)ethanol is unique due to the presence of both an amino group and an ethanol moiety, which can impart distinct chemical and biological properties compared to other benzimidazole derivatives .
Properties
Molecular Formula |
C9H11N3O |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
1-(6-amino-1H-benzimidazol-4-yl)ethanol |
InChI |
InChI=1S/C9H11N3O/c1-5(13)7-2-6(10)3-8-9(7)12-4-11-8/h2-5,13H,10H2,1H3,(H,11,12) |
InChI Key |
UIHRNQDTIVOFJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C2C(=CC(=C1)N)NC=N2)O |
Origin of Product |
United States |
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